molecular formula C12H12O3 B14308375 2-Oxo-4-phenylbut-3-en-1-yl acetate CAS No. 118487-52-8

2-Oxo-4-phenylbut-3-en-1-yl acetate

Cat. No.: B14308375
CAS No.: 118487-52-8
M. Wt: 204.22 g/mol
InChI Key: ZJZYXQIOABWVDJ-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a unique structure that includes a phenyl group, an enone moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenylbut-3-en-1-yl acetate can be achieved through a multi-step process. One common method involves the reaction of benzylideneacetone with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-phenylbut-3-en-1-yl benzoate
  • 2-Oxo-4-phenylbut-3-en-1-yl propionate
  • 2-Oxo-4-phenylbut-3-en-1-yl butyrate

Uniqueness

2-Oxo-4-phenylbut-3-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the acetate ester makes it more reactive in nucleophilic substitution reactions compared to its analogs with different ester groups .

Properties

CAS No.

118487-52-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(2-oxo-4-phenylbut-3-enyl) acetate

InChI

InChI=1S/C12H12O3/c1-10(13)15-9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

ZJZYXQIOABWVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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